7,10-Difluorobenzo(f)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Difluorobenzo(f)quinoline is a fluorinated derivative of benzoquinoline, a compound known for its aromatic structure and significant applications in various fields. The incorporation of fluorine atoms into the quinoline structure enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 7,10-Difluorobenzo(f)quinoline involves several steps, typically starting with the cyclization and cycloaddition reactions. The process may include the displacement of halogen atoms or the diaza group, as well as direct fluorination. Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Analyse Chemischer Reaktionen
7,10-Difluorobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7,10-Difluorobenzo(f)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like malaria and cancer.
Industry: The compound finds applications in the production of liquid crystals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7,10-Difluorobenzo(f)quinoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . The compound’s unique structure allows it to interact with various biological molecules, making it a versatile agent in different applications.
Vergleich Mit ähnlichen Verbindungen
7,10-Difluorobenzo(f)quinoline can be compared with other fluorinated quinolines, such as:
- 5,7-Difluoroquinoline
- 6,7-Difluoroquinoline
- Benzo[h]quinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical properties and biological activities
Eigenschaften
CAS-Nummer |
163275-68-1 |
---|---|
Molekularformel |
C13H7F2N |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
7,10-difluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-10-4-5-11(15)13-8(10)3-6-12-9(13)2-1-7-16-12/h1-7H |
InChI-Schlüssel |
FLSXKOXUGJCABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C(C=CC(=C23)F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.